3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib has shown promising results in preclinical studies for the treatment of other types of cancer and has been the subject of extensive research in recent years.
Mécanisme D'action
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide targets a number of signaling pathways that are dysregulated in cancer cells, including the vascular endothelial growth factor (VEGF) receptor, platelet-derived growth factor (PDGF) receptor, and stem cell factor receptor (KIT). By inhibiting these receptors, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. These include inhibition of angiogenesis, modulation of the immune response, and alteration of the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to target multiple signaling pathways and its well-characterized mechanism of action. However, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide can also have off-target effects and may interact with other compounds in complex ways, which can complicate experimental design and interpretation.
Orientations Futures
There are several areas of future research for 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide, including the development of more selective and potent inhibitors of specific RTKs, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide in different types of cancer. Additionally, there is growing interest in the use of 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide in the treatment of non-cancerous diseases, such as autoimmune disorders and cardiovascular disease.
Méthodes De Synthèse
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide is synthesized through a multistep process that involves the coupling of an N-ethyl-4-methylbenzenesulfonamide with a 2-cyano-3,3-dimethylpiperidine-1-carbonyl chloride. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product.
Applications De Recherche Scientifique
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has been extensively studied for its anticancer properties and has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines. In addition to its direct effects on cancer cells, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the tumor microenvironment and enhance the antitumor immune response.
Propriétés
IUPAC Name |
3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20-25(23,24)14-8-7-13(2)15(11-14)17(22)21-10-6-9-18(3,4)16(21)12-19/h7-8,11,16,20H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAELHBYAUPOKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.